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Compound of Interest

Compound Name: 5-Boronofuran-2-carboxylic acid

Cat. No.: B1367809 Get Quote

5-Boronofuran-2-carboxylic acid (MW: 155.90 g/mol , Formula: C₅H₅BO₅) is a bifunctional

molecule incorporating a furan ring, a carboxylic acid, and a boronic acid moiety.[1] Boronic

acids are a vital class of compounds, renowned for their utility in Suzuki-Miyaura cross-coupling

reactions and their ability to reversibly bind with diols, making them valuable for developing

sensors and therapeutics.[2][3] The structural integrity and purity of such a molecule are

paramount for its successful application.

This guide establishes a self-validating analytical workflow. By combining the insights from

NMR (structural framework), IR (functional groups), and MS (molecular weight and elemental

composition), we can create a comprehensive and trustworthy analytical profile of the

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination, providing precise

information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. For 5-
Boronofuran-2-carboxylic acid, NMR confirms the connectivity of the furan ring, the presence

of the acidic protons, and the influence of the boronic acid and carboxylic acid groups on the

electronic environment of the molecule.

Causality Behind Experimental Choices
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The selection of the solvent and experimental parameters is critical for acquiring high-quality

NMR data.

Solvent Selection (DMSO-d₆): 5-Boronofuran-2-carboxylic acid possesses both a polar

carboxylic acid and a boronic acid group, which can engage in hydrogen bonding.

Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively solubilizes

polar analytes. Furthermore, its residual proton signal (δ ≈ 2.50 ppm) does not typically

overlap with the key aromatic or acidic proton signals of the analyte.[4] The acidic protons of

the carboxylic acid and boronic acid are observable in DMSO-d₆, whereas they would rapidly

exchange and become invisible in solvents like D₂O.[5]

¹¹B NMR: Given the presence of a boron atom, ¹¹B NMR spectroscopy is a highly valuable,

though less common, experiment. It provides direct information about the coordination state

and electronic environment of the boron atom.[2]

Experimental Protocol: ¹H, ¹³C, and ¹¹B NMR Data
Acquisition

Sample Preparation: Accurately weigh 5-10 mg of 5-Boronofuran-2-carboxylic acid and

dissolve it in 0.6-0.7 mL of DMSO-d₆ in a 5 mm NMR tube.[6] Ensure the sample is fully

dissolved.

Instrument Calibration: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Before

acquisition, ensure the instrument is properly shimmed to achieve optimal magnetic field

homogeneity.

¹H NMR Acquisition:

Reference the spectrum to the residual DMSO solvent peak (δ 2.50 ppm).[4]

Acquire data over a spectral width of 0-15 ppm to ensure the highly deshielded carboxylic

acid proton (expected >10 ppm) is observed.[5]

Typically, 16 to 32 scans are sufficient to achieve an excellent signal-to-noise ratio.[6]

¹³C NMR Acquisition:
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Use a standard proton-decoupled pulse sequence.

Reference the spectrum to the DMSO-d₆ solvent peak (δ 39.5 ppm).[4]

Acquire data over a spectral width of 0-200 ppm. The carbonyl carbon is expected in the

160-180 ppm region.[5]

A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are

necessary due to the lower natural abundance of ¹³C and the non-protonated carbons.[6]

¹¹B NMR Acquisition (Optional but Recommended):

Use a broadband probe tuned to the ¹¹B frequency.

A chemical shift range of approximately +80 to -20 ppm is appropriate for boronic acids.

Use a baseline correction method, such as a Bernstein Polynomial Fit, to correct for any

probe background signal.[2]

Workflow for NMR Analysis
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1367809#spectroscopic-data-of-5-boronofuran-2-
carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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